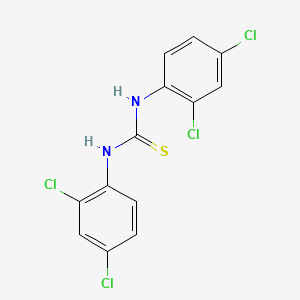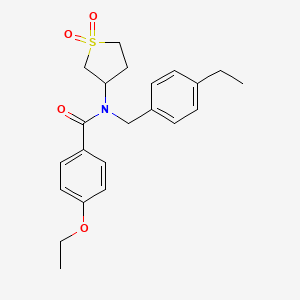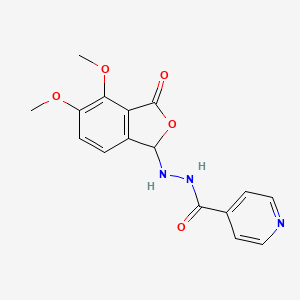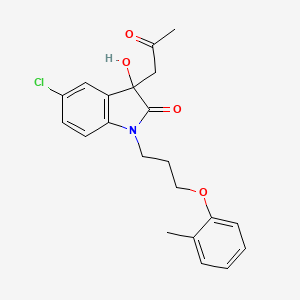![molecular formula C21H16FN3O3S B12133784 (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133784.png)
(2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (2Z)-2-(2-ethoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione.
- It belongs to the class of thiazolo[3,2-b][1,2,4]triazine derivatives.
- Thiazolo[3,2-b][1,2,4]triazines exhibit diverse biological activities and are of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various methods, including condensation reactions between appropriate precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route.
Industrial Production: While industrial-scale production details may not be widely available, research laboratories typically prepare it using established synthetic protocols.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified substituents, affecting their properties.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Potential use in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific protein targets or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., substituents, ring system).
Similar Compounds: Other thiazolo[3,2-b][1,2,4]triazines, such as [compound X] and [compound Y].
Remember that this information is based on available knowledge up to my last update in 2021. For the most current research, consult recent literature or scientific databases.
: Compound X : Compound Y
Properties
Molecular Formula |
C21H16FN3O3S |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-[(4-fluorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C21H16FN3O3S/c1-2-28-17-6-4-3-5-14(17)12-18-20(27)25-21(29-18)23-19(26)16(24-25)11-13-7-9-15(22)10-8-13/h3-10,12H,2,11H2,1H3/b18-12- |
InChI Key |
GHUJWFYCVJAXQC-PDGQHHTCSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12133703.png)
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12133706.png)
![N-(2,6-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12133713.png)

![(2Z)-2-(4-chlorobenzylidene)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3(2H)-one](/img/structure/B12133716.png)

![5-((2E)-2-Methyl-3-phenylprop-2-enylidene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12133729.png)
![N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-methylbenzamide](/img/structure/B12133732.png)


![2-bromo-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12133741.png)
![(5E)-2-(2,4-dichlorophenyl)-5-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12133749.png)
![2-amino-1-butyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133760.png)

